molecular formula C24H25N3O4S B2417545 1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea CAS No. 1203223-16-8

1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea

Cat. No.: B2417545
CAS No.: 1203223-16-8
M. Wt: 451.54
InChI Key: WEHKDIJVMNNGOJ-UHFFFAOYSA-N
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Description

1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C24H25N3O4S and its molecular weight is 451.54. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

A novel asymmetric synthesis approach utilizes diastereoselective addition of homochiral (2-lithiophenyl)acetaldehyde acetals to sulfonylimines and arylimines, leading to enantiomerically pure dihydroisoquinolines. This method involves the cleavage of N-tosyl and N-(4-methoxyphenyl) groups from the addition products to yield primary amines, which are then cyclized to produce the desired dihydroisoquinolines. The chiral auxiliary used in this process can be recovered in good yields, highlighting a significant advancement in asymmetric synthesis techniques (Wünsch & Nerdinger, 1999).

Chemical Transformations

Research into the chemistry of ureidobenzenesulfonyl chlorides has led to the synthesis of various derivatives through the reaction with chlorosulfonic acid. These derivatives include 4-methoxy-3-ureido and 4-(N′,N′-dimethylureido)-benzenesulfonyl chlorides, among others. The study demonstrates the potential of these compounds for further chemical transformations, providing a foundation for the development of new synthetic pathways and compounds (Akhtar et al., 1977).

Synthesis of Quinolone Derivatives

The synthesis of quinolone derivatives has been explored through the cyclization of certain sulfonamide and urea derivatives, leading to compounds like 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This research sheds light on new methods for the synthesis of quinolone derivatives, which could have applications in various areas of chemical research (Ukrainets et al., 2014).

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-(4-methylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-17-5-7-19(8-6-17)25-24(28)26-20-9-14-23-18(16-20)4-3-15-27(23)32(29,30)22-12-10-21(31-2)11-13-22/h5-14,16H,3-4,15H2,1-2H3,(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHKDIJVMNNGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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